3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
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Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chromenone moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This is followed by the condensation of the oxadiazole intermediate with a chromenone derivative under acidic or basic conditions. The final step involves the acetylation of the hydroxyl group on the chromenone moiety using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chromenone moiety can intercalate with DNA, affecting gene expression and cellular processes. The acetate group can undergo hydrolysis, releasing acetic acid and facilitating further interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylphenyl)-1,2,4-oxadiazole
- 2-oxo-2H-chromen-8-yl acetate
- 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl acetate
Uniqueness
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is unique due to the combination of the oxadiazole ring and chromenone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-6-3-4-8-14(11)18-21-19(27-22-18)15-10-13-7-5-9-16(25-12(2)23)17(13)26-20(15)24/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFXWPUELRMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC(=O)C)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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